2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Overview
Description
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride is a chemical compound with the molecular formula C7H13N3S · 2HCl and a molecular weight of 244.19 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride involves several steps. One common method includes the reaction of 5-methylimidazole with a suitable alkylating agent to introduce the thioethylamine group . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole ring, followed by the addition of the alkylating agent . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Analytical Chemistry: It serves as a certified reference material for the calibration of analytical instruments and validation of analytical methods.
Biological Studies: The compound’s structure makes it useful in studying the interactions of imidazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . Additionally, the thioether group can interact with thiol groups in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
Cimetidine: The parent compound, which has a similar imidazole structure but different substituents.
Histamine: A naturally occurring compound with an imidazole ring, involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
These compounds share the imidazole core but differ in their functional groups and biological activities, highlighting the versatility of the imidazole scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUYASTZCOUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191924 | |
Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-72-4 | |
Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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